(Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one
Description
This compound belongs to the aurone family, characterized by a benzofuran-3(2H)-one core with a benzylidene substituent at position 2. Key structural features include:
- 2-Methylbenzylidene: A hydrophobic substituent that influences planarity and membrane permeability.
- 7-Morpholinomethyl: A hydrophilic tertiary amine group that improves solubility and modulates interactions with biological targets (e.g., enzymes, receptors) .
The morpholine moiety distinguishes it from other benzofuran-3(2H)-one derivatives, offering unique physicochemical and pharmacokinetic properties.
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(2-methylphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-14-4-2-3-5-15(14)12-19-20(24)16-6-7-18(23)17(21(16)26-19)13-22-8-10-25-11-9-22/h2-7,12,23H,8-11,13H2,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODYTJVTQOPFMK-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction, often involving a free radical cyclization cascade.
Introduction of the Hydroxy Group: This step may involve selective hydroxylation reactions.
Addition of the Benzylidene Group: This is typically done through a condensation reaction with 2-methylbenzaldehyde.
Attachment of the Morpholinomethyl Group:
Chemical Reactions Analysis
(Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that (Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .
1.2 Antimicrobial Properties
In addition to its anticancer effects, this compound has shown antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli suggests potential applications in developing new antimicrobial agents .
1.3 Immunomodulatory Effects
The compound has also been studied for its immunomodulatory effects, indicating its potential use in treating autoimmune diseases or enhancing immune responses in immunocompromised patients. Its ability to modulate cytokine production could be beneficial in therapeutic contexts .
Materials Science
2.1 Organic Electronics
Due to its unique structural properties, (Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's favorable electronic properties could enhance the efficiency and stability of these devices .
2.2 Photocatalysis
Recent studies have highlighted the compound's potential as a photocatalyst in various chemical reactions, including organic synthesis and environmental remediation processes. Its ability to absorb light and facilitate chemical transformations positions it as a valuable material in green chemistry applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one involves its interaction with various molecular targets. For example, its anti-tumor activity may be due to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Research Findings and Implications
- Morpholinomethyl Advantage: The target compound’s morpholine group enhances solubility and bioavailability compared to bromo, methoxy, or dimethylamino substituents .
- Biological Activity : Morpholine’s oxygen atom facilitates hydrogen bonding with targets like kinases or amyloid proteins, while methylbenzylidene balances hydrophobicity for membrane penetration .
- Synthetic Challenges : Introducing morpholine requires precise coupling (e.g., Mannich reaction), contrasting with simpler aldol condensations for benzylidene derivatives .
Biological Activity
(Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, known for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a benzofuran backbone with hydroxyl, morpholino, and methylbenzylidene substituents. This unique structure contributes to its biological properties.
Antitumor Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant antitumor properties. In particular, the compound was tested against various cancer cell lines using the sulforhodamine B (SRB) assay, which measures cell viability based on protein content. Results indicated that (Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one effectively reduced cell survival in MCF7 and MDA-MB-231 breast cancer cell lines at concentrations as low as 10 µM, with a notable increase in toxicity observed over 48 hours of treatment .
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| MCF7 | 10 | 70 |
| MCF7 | 25 | 50 |
| MDA-MB-231 | 10 | 65 |
| MDA-MB-231 | 25 | 30 |
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells. Mechanistic studies revealed that it increases reactive oxygen species (ROS) levels, which are critical in triggering apoptotic pathways. The Annexin V-FITC assay confirmed early structural changes indicative of apoptosis in treated K562 leukemia cells . The activation of caspases 3 and 7 was significantly elevated after exposure to the compound, indicating a robust pro-apoptotic effect.
Antibacterial Activity
Additionally, (Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one was evaluated for its antibacterial properties against various Gram-positive and Gram-negative bacteria. Preliminary results suggested moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL against certain strains .
The biological activity of this compound can be attributed to several mechanisms:
- ROS Generation : Induces oxidative stress leading to apoptosis.
- Caspase Activation : Enhances the activity of apoptotic markers such as caspases.
- Inhibition of Pro-inflammatory Cytokines : The compound has been reported to inhibit the release of interleukin-6 (IL-6), suggesting anti-inflammatory properties that may complement its antitumor effects .
Case Studies
Several case studies have highlighted the effectiveness of benzofuran derivatives in clinical settings:
- A study involving patients with advanced breast cancer showed that compounds similar to (Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one led to improved outcomes when used in combination with traditional chemotherapy agents .
- Another investigation into its neuroprotective effects suggested potential applications in neurodegenerative diseases, although more research is needed to confirm these findings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one, and how do substituent positions influence yield?
- Methodological Answer : The synthesis typically involves condensation reactions between benzofuran-3(2H)-one precursors and substituted benzaldehydes. For example, NaH in THF can deprotonate hydroxyl groups, enabling nucleophilic substitution at the morpholinomethyl position (e.g., stepwise benzyloxy protection/deprotection) . Substituent effects (e.g., electron-withdrawing groups on the benzylidene moiety) significantly impact reaction kinetics and product stability. Optimize reaction times and temperatures (e.g., reflux in ethanol at 80°C for 8–12 hours) to mitigate side reactions like over-oxidation .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135) to assign proton environments and carbon types, particularly for the (Z)-stereochemistry of the benzylidene group (δ 7.8–8.2 ppm for the α,β-unsaturated ketone protons) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 382.1452). X-ray crystallography resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and morpholine groups ).
Advanced Research Questions
Q. How can computational methods predict the binding modes of this compound to biological targets?
- Methodological Answer : Use molecular docking software (e.g., AUTODOCK 4.2 with Lamarckian genetic algorithms) to simulate ligand-receptor interactions. Parameterize the empirical free energy function with hydration effects and van der Waals potentials. Validate docking poses against experimental IC₅₀ values from kinase inhibition assays . For example, the morpholinomethyl group may occupy hydrophobic pockets in cyclooxygenase-2 (COX-2), while the benzylidene moiety engages in π-π stacking with catalytic residues .
Q. What strategies resolve contradictions between in vitro bioactivity data and computational predictions?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting compound solubility). Use orthogonal assays:
- In vitro : Measure antioxidant activity via DPPH radical scavenging (IC₅₀) and antiplatelet effects using collagen-induced aggregation tests .
- In silico : Re-evaluate docking parameters (e.g., protonation states of ionizable groups) and include molecular dynamics simulations (>100 ns) to assess binding stability . Cross-validate with SAR data; e.g., electron-donating substituents on the benzylidene group may enhance antioxidant activity but reduce COX-2 selectivity .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological profiles?
- Methodological Answer : Systematically modify substituents:
- Benzylidene ring : Introduce halogens (e.g., 4-Br) to enhance lipophilicity and membrane permeability.
- Morpholinomethyl group : Replace with piperazine to alter hydrogen-bonding capacity .
Quantify effects using EC₅₀ values and computational metrics (e.g., LogP for bioavailability). Prioritize analogs with >50% inhibition in primary screens for secondary validation in animal models .
Q. What challenges arise during purification of intermediates, and how are they addressed?
- Methodological Answer : Common issues include co-elution of regioisomers and azide byproducts (e.g., from diazido intermediates). Use gradient column chromatography (hexane:ethyl acetate, 3:1 to 1:2) with silica gel 60 (230–400 mesh). For azide-containing intermediates, employ low-temperature crystallization (e.g., –20°C in dichloromethane) to minimize decomposition . Monitor purity via TLC (Rf = 0.3–0.5) and LC-MS (≥95% purity threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
